4-Fluoronaphthyl methyl sulfide
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Overview
Description
4-Fluoronaphthyl methyl sulfide is an organic compound with the molecular formula C11H9FS and a molecular weight of 192.25 g/mol . It is a biochemical used primarily in proteomics research . The compound is characterized by the presence of a fluorine atom attached to a naphthalene ring, which is further connected to a methyl sulfide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoronaphthyl methyl sulfide typically involves the reaction of 4-fluoronaphthalene with methylthiol in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoronaphthyl methyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as sodium hydride and potassium tert-butoxide are used in substitution reactions.
Major Products:
Oxidation: The major products are sulfoxides and sulfones.
Substitution: The products depend on the nucleophile used but typically result in the replacement of the fluorine atom with the nucleophile.
Scientific Research Applications
4-Fluoronaphthyl methyl sulfide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluoronaphthyl methyl sulfide involves its interaction with various molecular targets. The compound can undergo oxidation to form reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, making the compound useful in studying biochemical mechanisms .
Comparison with Similar Compounds
- 4-Fluoro-1-naphthyl methyl sulfide
- 4-Fluoronaphthalene
- Methylthiol
Comparison: 4-Fluoronaphthyl methyl sulfide is unique due to the presence of both a fluorine atom and a methyl sulfide group. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds . The fluorine atom enhances the compound’s ability to participate in substitution reactions, while the methyl sulfide group provides additional sites for oxidation and other chemical transformations.
Properties
IUPAC Name |
1-fluoro-4-methylsulfanylnaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FS/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYPUEQOPVEUHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C2=CC=CC=C21)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428256 |
Source
|
Record name | 4-Fluoronaphthyl methyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59080-17-0 |
Source
|
Record name | 4-Fluoronaphthyl methyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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